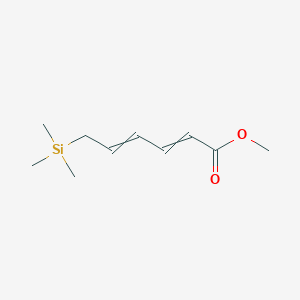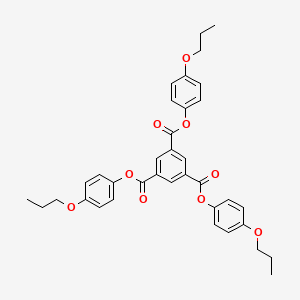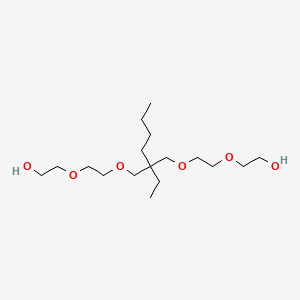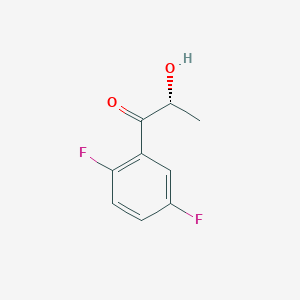
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one: is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable chiral auxiliary to introduce the (2R) configuration. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for reduction steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a methylene group, forming (2R)-1-(2,5-difluorophenyl)-2-methoxypropan-1-one.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of methoxy derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a chiral building block in asymmetric synthesis .
Biology:
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry:
Mécanisme D'action
The mechanism of action of (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .
Comparaison Avec Des Composés Similaires
(2R)-2-(2,5-difluorophenyl)pyrrolidine: Shares the difluorophenyl group but differs in the core structure, leading to different chemical properties and applications.
(2R)-1-(2,5-difluorophenyl)-2-methoxypropan-1-one: A methoxy derivative with similar reactivity but different physical properties.
Uniqueness:
- The presence of the hydroxy group in (2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one provides unique reactivity, making it a versatile intermediate in organic synthesis.
- Its chiral nature allows for applications in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds .
Propriétés
Numéro CAS |
847864-56-6 |
|---|---|
Formule moléculaire |
C9H8F2O2 |
Poids moléculaire |
186.15 g/mol |
Nom IUPAC |
(2R)-1-(2,5-difluorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H8F2O2/c1-5(12)9(13)7-4-6(10)2-3-8(7)11/h2-5,12H,1H3/t5-/m1/s1 |
Clé InChI |
PHXFXRWOWIIKAH-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C(=O)C1=C(C=CC(=C1)F)F)O |
SMILES canonique |
CC(C(=O)C1=C(C=CC(=C1)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


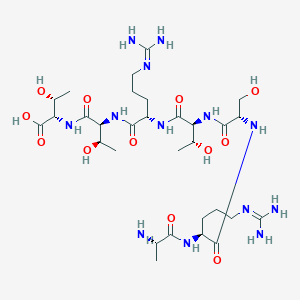
![N-[Ethoxy(phenyl)phosphoryl]-L-phenylalanine](/img/structure/B14184549.png)
![[1,1'-Biphenyl]-4-carboxamide, N-(cyclopropylmethyl)-2'-methyl-5'-[[3-(1-piperidinyl)benzoyl]amino]-](/img/structure/B14184557.png)

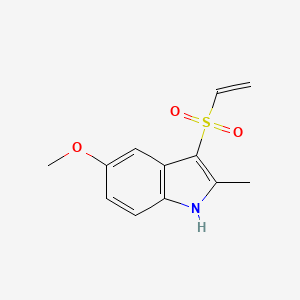
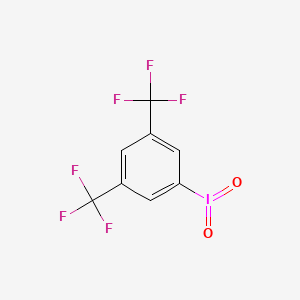
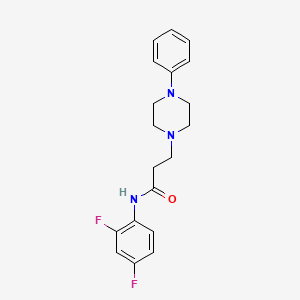
![N-[2,3-Bis(trimethylsilyl)-1H-boriren-1-yl]-1,1,1-trimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14184597.png)
![4,4'-{Oxybis[(1-phenyl-1H-benzimidazole-5,2-diyl)]}dianiline](/img/structure/B14184598.png)

![5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid](/img/structure/B14184610.png)
